molecular formula C18H13ClN2O2 B1289288 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile CAS No. 214476-99-0

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile

Cat. No. B1289288
CAS RN: 214476-99-0
M. Wt: 324.8 g/mol
InChI Key: YVPONOUVXOCATL-UHFFFAOYSA-N
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Description

The compound 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a closely related compound, was achieved through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate. The process involved substitution, nitration, reduction, cyclization, and chlorination steps, resulting in a total yield of 29.2% . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies involving multi-step reactions are typically employed for such complex organic molecules.

Molecular Structure Analysis

The molecular structure of a related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was characterized using various spectroscopic techniques including 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry. The X-ray powder diffraction data indicated that the compound crystallized in an orthorhombic system with specific unit-cell parameters . These techniques are essential for confirming the structure of complex organic molecules and ensuring the purity and identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives can be quite diverse. For instance, the synthesis of the related compound mentioned earlier involved a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . This type of reaction is known for constructing cyclic structures, which are common in many biologically active molecules. The equilibrium polymerization of 7-(alkoxycarbonyl)-7-cyano-1,4-benzoquinone methides, although not directly related to the target compound, demonstrates the reactivity of similar quinone methides under polymerization conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystalline nature of a related compound suggests that this compound may also exhibit crystallinity, which can affect its solubility and stability . The presence of functional groups such as methoxy, benzyloxy, and chloro substituents can also impact the compound's reactivity, boiling point, melting point, and other physical properties. However, specific data on the physical and chemical properties of this compound are not provided in the papers.

Scientific Research Applications

Synthesis Methods and Structural Confirmation 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile has been synthesized through a series of steps including substitution, nitration, reduction, cyclization, and chlorination. Its structure was confirmed by 1H NMR and MS spectrum, showcasing the complex process involved in creating this compound (Wang et al., 2015).

Reactivity and Chemical Transformations The chemical reactivity of similar compounds has been studied extensively, revealing reactions with various nucleophilic reagents. These reactions lead to unexpected products, showing the compound's versatile nature in chemical transformations (Ibrahim & El-Gohary, 2016). Additionally, its reactivity has been explored in the synthesis of tetra- and penta-heterocyclic compounds, highlighting its potential in creating complex molecular structures (Abdallah, Hassaneen & Abdelhadi, 2009).

Antimicrobial Activity The antimicrobial activities of derivatives of this compound have been studied, showing moderate activities against a range of selected organisms. This indicates its potential use in developing new antimicrobial agents (Hagrs et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . It is recommended to avoid breathing in its mist, gas, or vapors and to avoid contact with skin and eyes

properties

IUPAC Name

4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c1-22-16-7-14-15(21-10-13(9-20)18(14)19)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPONOUVXOCATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625836
Record name 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214476-99-0
Record name 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 1 g of 7-benzyloxy-4-hydroxy-6-methoxy-quinoline-3-carbonitrile in 10 ml of methylene chloride was added 5 ml of oxalyl chloride (2M in methylene chloride), and 2 drops of N,N-dimethylformamide. The mixture was refluxed for 20 min and to it was slowly added aqueous sodium bicarbonate until the bubbling ceased. Following separation of the layers, the organic layer was evaporated to a small volume, then passed through a plug of magnesol. Elution with 50 ml methylene chloride, followed by evaporation provided 0.6 g of 7-benzyloxy-4-chloro-6-methoxy-quinoline-3-carbonitrile as a pale yellow solid, mp 282-284° C.; mass spectrum (electrospray, m/e) M+H 325.
Quantity
1 g
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reactant
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10 mL
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5 mL
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reactant
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

A total of 500 mg (1.63 mM) of 7-benzyloxy-4hydroxy-6-methoxy-quinoline-3-carbonitrile was taken up into 3 ml of oxalyl chloride (2M in CHCl3) and allowed to stand for 15 min followed by refluxing for 1 h. The solution was allowed to cool and then diluted with 300 mg of hexane to give a green solid. The solid was isolated and washed with excess hexane and dried under vacuum at 40° C. to yield 586 mg of 7-benzyloxy-4-chloro-6-methoxy-quinoline-3-carbonitrile as the hydrogen chloride salt. This compound was taken immediately on for the next step.
Quantity
500 mg
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reactant
Reaction Step One
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3 mL
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reactant
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300 mg
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solvent
Reaction Step Three

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